Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a diethoxyphosphoryl group and two fluorine atoms attached to the pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate typically involves the reaction of ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate with triethyl phosphite under reflux conditions. The reaction is carried out under inert conditions to prevent unwanted side reactions . The general reaction scheme is as follows:
[ \text{Ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate} + \text{Triethyl phosphite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its role in drug design and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate involves its interaction with molecular targets through its diethoxyphosphoryl and fluorine groups. These functional groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-diethoxyphosphoryl acetate
- Ethyl fluoroacetate
- Triethyl phosphonoacetate
Comparison: Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate is unique due to the presence of both diethoxyphosphoryl and difluoromethyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. For instance, the difluoromethyl group enhances the compound’s stability and reactivity, which can be advantageous in synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
134704-98-6 |
---|---|
Molekularformel |
C11H21F2O5P |
Molekulargewicht |
302.25 g/mol |
IUPAC-Name |
ethyl 5-diethoxyphosphoryl-2,2-difluoropentanoate |
InChI |
InChI=1S/C11H21F2O5P/c1-4-16-10(14)11(12,13)8-7-9-19(15,17-5-2)18-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
IIVMTMGFYQYCDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCP(=O)(OCC)OCC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.